molecular formula C12H14O2 B6170709 2-cyclobutyl-2-phenylacetic acid CAS No. 123078-51-3

2-cyclobutyl-2-phenylacetic acid

Cat. No.: B6170709
CAS No.: 123078-51-3
M. Wt: 190.2
InChI Key:
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Description

2-Cyclobutyl-2-phenylacetic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclobutyl group and a phenyl group attached to the same carbon atom, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-phenylacetic acid typically involves the following steps:

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, reacts with cyclobutanone to form an intermediate alcohol.

    Oxidation: The intermediate alcohol is then oxidized to form the corresponding ketone.

    Carboxylation: The ketone undergoes carboxylation using carbon dioxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the phenyl or cyclobutyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutyl-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    2-Cyclobutyl-2-hydroxy-2-phenylacetic acid: Similar structure but with a hydroxyl group.

    Phenylacetic acid: Lacks the cyclobutyl group.

    Cyclobutylacetic acid: Lacks the phenyl group.

Uniqueness: 2-Cyclobutyl-2-phenylacetic acid is unique due to the presence of both cyclobutyl and phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

123078-51-3

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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